N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core substituted with an isobutyl group, a methyl group, and a trimethylpyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with Isobutyl Group: The benzenesulfonyl chloride undergoes a nucleophilic substitution reaction with isobutylamine to form 4-isobutylbenzenesulfonamide.
Introduction of the Methyl Group: Methylation of the nitrogen atom in the sulfonamide group is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Trimethylpyrazolylmethyl Group: The final step involves the reaction of the intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halo, and sulfo derivatives.
Scientific Research Applications
4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The trimethylpyrazolylmethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide
- 4-isobutyl-N~1~-ethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide
Uniqueness
The unique combination of the isobutyl, methyl, and trimethylpyrazolylmethyl groups in 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H27N3O2S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H27N3O2S/c1-13(2)11-16-7-9-17(10-8-16)24(22,23)20(5)12-18-14(3)19-21(6)15(18)4/h7-10,13H,11-12H2,1-6H3 |
InChI Key |
HIBOAYJABYNTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.